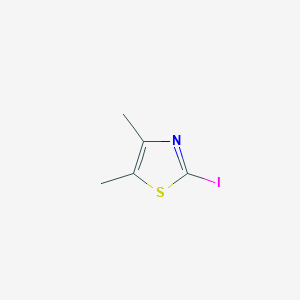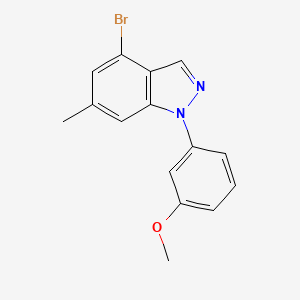
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position, a 3,4-dimethylphenyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the thiazole ring. Subsequent oxidation and carboxylation steps can introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediates, followed by cyclization and functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic ring and thiazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.
科学的研究の応用
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenylthiazole-5-carboxylic acid: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
5-Phenylthiazole-4-carboxylic acid: Lacks the methyl group at the 2-position and the 3,4-dimethyl substitution on the phenyl ring.
2-Methyl-5-(4-methylphenyl)-thiazole-4-carboxylic acid: Similar structure but has a single methyl group on the phenyl ring.
Uniqueness
2-Methyl-5-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at the 3 and 4 positions of the phenyl ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
特性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-5-10(6-8(7)2)12-11(13(15)16)14-9(3)17-12/h4-6H,1-3H3,(H,15,16) |
InChIキー |
DPSUBMCVJKVLQV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(S2)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-dihydro-4-methylthieno-[3,4-b]-quinolin-9(3H)-one](/img/structure/B8459915.png)

![N-Cyano-N'-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B8459945.png)

![[3,4-Bis(difluoromethoxy)phenyl]-(2-bromo-5-pyridyl) chloromethane](/img/structure/B8459961.png)






![4-[3-Hydroxy-3-methyl-1-(naphthalen-1-yl)butyl]benzene-1,3-diol](/img/structure/B8460004.png)


